molecular formula C16H16OS2 B14266002 3,4-Bis(phenylsulfanyl)but-3-en-1-ol CAS No. 137540-64-8

3,4-Bis(phenylsulfanyl)but-3-en-1-ol

Cat. No.: B14266002
CAS No.: 137540-64-8
M. Wt: 288.4 g/mol
InChI Key: PVOQBZUATYYNMU-UHFFFAOYSA-N
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Description

3,4-Bis(phenylsulfanyl)but-3-en-1-ol is an organic compound with the molecular formula C16H16OS2 This compound features a buten-1-ol backbone substituted with phenylsulfanyl groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(phenylsulfanyl)but-3-en-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Wittig reaction followed by a thiol-ene reaction. The Wittig reaction forms the buten-1-ol backbone, and the thiol-ene reaction introduces the phenylsulfanyl groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(phenylsulfanyl)but-3-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl groups.

    Substitution: The phenylsulfanyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding hydrocarbon without the phenylsulfanyl groups.

    Substitution: Products with different functional groups replacing the phenylsulfanyl groups.

Scientific Research Applications

3,4-Bis(phenylsulfanyl)but-3-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Bis(phenylsulfanyl)but-3-en-1-ol involves its interaction with specific molecular targets. The phenylsulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Phenylsulfanyl)-4-penten-1-ol
  • 3-[(Phenylsulfanyl)methyl]-3-buten-1-ol

Uniqueness

3,4-Bis(phenylsulfanyl)but-3-en-1-ol is unique due to the presence of two phenylsulfanyl groups at specific positions on the buten-1-ol backbone. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

137540-64-8

Molecular Formula

C16H16OS2

Molecular Weight

288.4 g/mol

IUPAC Name

3,4-bis(phenylsulfanyl)but-3-en-1-ol

InChI

InChI=1S/C16H16OS2/c17-12-11-16(19-15-9-5-2-6-10-15)13-18-14-7-3-1-4-8-14/h1-10,13,17H,11-12H2

InChI Key

PVOQBZUATYYNMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC=C(CCO)SC2=CC=CC=C2

Origin of Product

United States

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